![molecular formula C5H9NO4 B1243555 (2S,3S)-3,4-dihydroxy-L-proline CAS No. 23161-63-9](/img/structure/B1243555.png)
(2S,3S)-3,4-dihydroxy-L-proline
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Overview
Description
(3S,4S)-3,4-dihydroxy-L-proline is a L-proline derivative that is L-proline substituted by hydroxy groups at positions 3 and 4 (the 3S,4S diastereoisomer). It is a dihydroxyproline, a dihydroxypyrrolidine, a pyrrolidinemonocarboxylic acid, a L-proline derivative and a non-proteinogenic L-alpha-amino acid.
Scientific Research Applications
Molecular Structure and Natural Occurrence
- (2S,3S)-3,4-dihydroxy-L-proline has been identified in nature as a component of toxic peptides in Amanita virosa mushrooms (Buku et al., 1980).
Synthetic Applications
- This compound has been synthesized from trans-4-hydroxy-L-proline, demonstrating its utility in creating novel amino acid derivatives (Robinson et al., 1998).
Role in Cellular Metabolism and Protein Folding
- L-Proline analogs, including this compound, play significant roles in studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).
Impact on Molecular Recognition in Biological Systems
- The modification of proline through hydroxylation and fluorination, as seen in compounds like this compound, affects molecular recognition in biological systems, relevant for medicinal and biological chemistry (Testa et al., 2018).
Application in Biocatalytic Asymmetric Synthesis
- The compound has potential use in the biocatalytic asymmetric synthesis of trans-3-hydroxy-l-proline from l-arginine, showcasing its role in novel synthetic routes for amino acid production (Hara et al., 2015).
Studying the Impact on Protein Conformation
- Research on dipeptides containing this compound and similar compounds has helped in understanding how modifications in proline influence protein conformation and stability (Taylor et al., 2005).
Enzymatic Activity and Applications
- The compound has been involved in studies characterizing enzymes such as proline 4-hydroxylase, contributing to our understanding of amino acid metabolism and potential pharmaceutical applications (Lawrence et al., 1996).
properties
CAS RN |
23161-63-9 |
---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4+/m0/s1 |
InChI Key |
HWNGLKPRXKKTPK-YVZJFKFKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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